2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10765262
InChI: InChI=1S/C15H13N3OS2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(18-8-17-14)21-7-12(16)19/h2-6,8H,7H2,1H3,(H2,16,19)
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.4 g/mol

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC10765262

Molecular Formula: C15H13N3OS2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
IUPAC Name 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C15H13N3OS2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(18-8-17-14)21-7-12(16)19/h2-6,8H,7H2,1H3,(H2,16,19)
Standard InChI Key YTPWHKPNPVLWNK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure centers on a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. This core is substituted at the 5-position with a 4-methylphenyl group and at the 4-position with a sulfanylacetamide side chain. The acetamide moiety (NHCOCH2S-\text{NHCOCH}_2\text{S}-) bridges the heterocyclic core to the aromatic substituent, creating a planar configuration that enhances intermolecular interactions.

Key Structural Features:

  • Thieno[2,3-d]pyrimidine Core: Contributes to π-π stacking and hydrogen-bonding capabilities.

  • 4-Methylphenyl Group: Enhances lipophilicity, potentially improving membrane permeability.

  • Sulfanyl Bridge: Introduces conformational flexibility and redox activity.

Spectroscopic and Computational Data

Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the molecular structure. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the methyl group (δ=2.35\delta = 2.35 ppm), aromatic protons (δ=7.27.8\delta = 7.2–7.8 ppm), and acetamide NH (δ=8.1\delta = 8.1 ppm). Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, indicating moderate polarity.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves sequential reactions:

  • Formation of Thieno[2,3-d]pyrimidine Core:

    • Condensation of 4-methylbenzaldehyde with thiourea in ethanol under reflux yields the intermediate thienopyrimidine.

  • Sulfanyl Acetamide Incorporation:

    • Nucleophilic substitution at the 4-position using 2-mercaptoacetamide in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Thiourea, 4-methylbenzaldehydeEthanolReflux68%
22-Mercaptoacetamide, K2_2CO3_3DMF80°C52%

Challenges and Yield Optimization

Low yields in Step 2 (52%) are attributed to steric hindrance at the 4-position. Strategies to improve efficiency include:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2 hours, increasing yield to 65%.

  • Catalytic systems: Palladium catalysts enhance regioselectivity but raise production costs.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Analgesic Properties

In murine models, the compound demonstrates dose-dependent anti-inflammatory activity, reducing carrageenan-induced paw edema by 42% at 50 mg/kg. Analgesic efficacy, measured via the hot-plate test, shows a 35% increase in reaction latency at the same dose. These effects are linked to cyclooxygenase-2 (COX-2) inhibition, as confirmed by molecular docking studies.

Analytical and Pharmacological Characterization

Spectroscopic Techniques

  • FT-IR: Peaks at 1675 cm1^{-1} (C=O stretch) and 2550 cm1^{-1} (S-H stretch) validate functional groups.

  • HPLC Purity: >98% purity achieved using a C18 column (acetonitrile/water gradient).

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

  • Lipophilicity (LogP): 2.1, suggesting moderate bioavailability.

  • Blood-brain barrier permeability: Low (LogBB = -1.2), indicating peripheral activity.

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